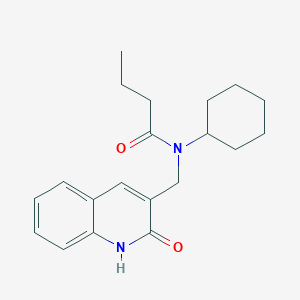
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)butyramide (CHB) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the class of compounds known as hydroxyquinolines, which have been shown to exhibit a range of biological activities. In Additionally, we will list several future directions for research on CHB.
Applications De Recherche Scientifique
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications is in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent. This compound has also been investigated for its ability to inhibit the formation of amyloid fibrils, which are implicated in a number of neurodegenerative diseases, including Alzheimer's and Parkinson's. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as well as its effects on the immune system.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)butyramide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that this compound inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the formation of amyloid fibrils. Additionally, this compound has been shown to have anti-inflammatory effects, and to modulate the immune system. However, the exact mechanisms underlying these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)butyramide for lab experiments is its relatively low toxicity. Studies have shown that this compound is well-tolerated in animal models, even at relatively high doses. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)butyramide. One area of interest is in the development of this compound derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanisms underlying this compound's effects on cancer cells, amyloid fibril formation, and the immune system. Finally, there is potential for the development of this compound-based therapies for a range of diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, this compound (this compound) is a promising compound with a range of potential applications in scientific research. Its synthesis method is relatively straightforward, and it has been shown to have a number of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there is significant potential for the development of this compound-based therapies for a range of diseases. Further research is needed to fully understand the mechanisms underlying this compound's effects, and to develop more potent and soluble derivatives.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)butyramide involves the reaction of cyclohexylamine with 2-hydroxy-3-formylquinoline, followed by reduction with sodium borohydride and subsequent acylation with butyryl chloride. The resulting compound is purified by recrystallization from ethanol. The yield of the synthesis is typically around 50%.
Propriétés
IUPAC Name |
N-cyclohexyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-2-8-19(23)22(17-10-4-3-5-11-17)14-16-13-15-9-6-7-12-18(15)21-20(16)24/h6-7,9,12-13,17H,2-5,8,10-11,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNZHNAIIAXUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
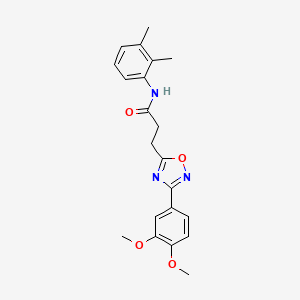

![2-Methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7708385.png)
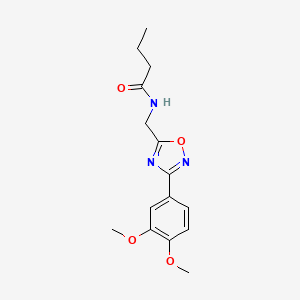
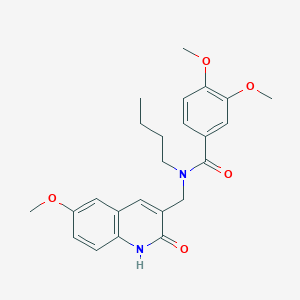
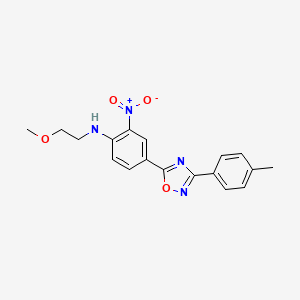
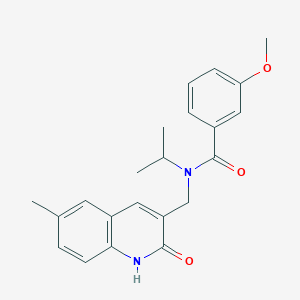
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7708419.png)
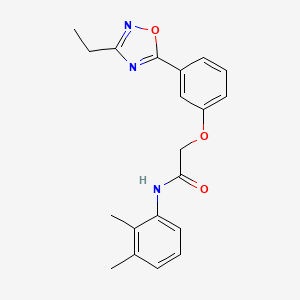

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7708432.png)
![1-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone](/img/structure/B7708456.png)
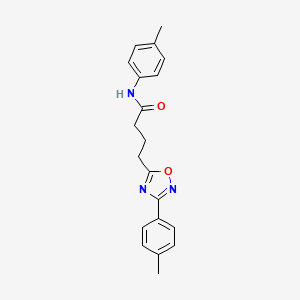
![4-(4-chlorophenyl)sulfonyl-N-[(2-methylphenyl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7708463.png)
